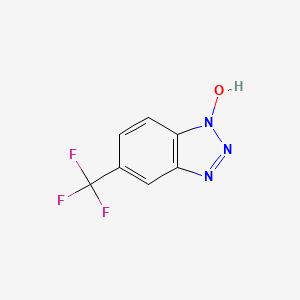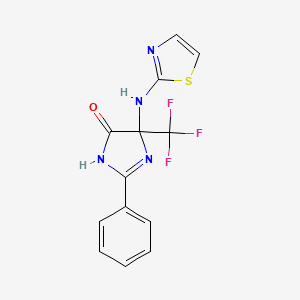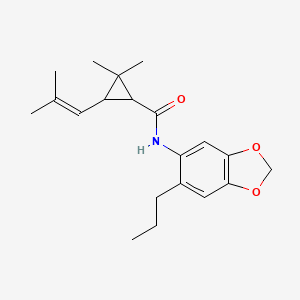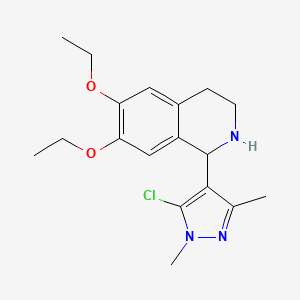![molecular formula C18H21ClN4O4S B11089683 (4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)
(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzyl group, a piperazine ring substituted with a methylsulfonyl group, and a nitrophenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with 2-nitro-5-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(methylsulfonyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzyl derivatives.
Scientific Research Applications
N-(4-CHLOROBENZYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-CHLOROBENZYL)-N-METHYLBENZENE-1,4-DISULFONAMIDE
- N-(4-CHLOROBENZYL)-4-METHYLBENZENESULFONAMIDE
Uniqueness
What sets N-(4-CHLOROBENZYL)-N-{5-[4-(METHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21ClN4O4S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline |
InChI |
InChI=1S/C18H21ClN4O4S/c1-28(26,27)22-10-8-21(9-11-22)16-6-7-18(23(24)25)17(12-16)20-13-14-2-4-15(19)5-3-14/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
OHJPWGPMXDFSLK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B11089610.png)
![methyl (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11089615.png)


![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11089626.png)
![Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-](/img/structure/B11089633.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089651.png)

![Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089668.png)


![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089678.png)


